molecular formula C28H46P2S B14788335 3,4-Bis(dicyclohexylphosphino)thiophene

3,4-Bis(dicyclohexylphosphino)thiophene

Cat. No.: B14788335
M. Wt: 476.7 g/mol
InChI Key: LOXJRCIDKVLPQL-UHFFFAOYSA-N
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Description

3,4-Bis(dicyclohexylphosphino)thiophene is a chemical compound with the molecular formula C28H46P2S. It is a diphosphine ligand, which means it contains two phosphine groups attached to a thiophene ring. This compound is known for its applications in catalysis, particularly in transition-metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(dicyclohexylphosphino)thiophene typically involves the reaction of thiophene with dicyclohexylphosphine. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(dicyclohexylphosphino)thiophene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Bis(dicyclohexylphosphino)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Bis(dicyclohexylphosphino)thiophene exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals, stabilizing them and facilitating various catalytic cycles. The phosphine groups donate electron density to the metal center, enhancing its reactivity. This coordination can activate the metal for bond formation and cleavage reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(dicyclohexylphosphino)thiophene is unique due to its thiophene backbone, which provides additional stability and electronic properties compared to other diphosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications, such as the C-H activation and cross-coupling reactions .

Properties

Molecular Formula

C28H46P2S

Molecular Weight

476.7 g/mol

IUPAC Name

dicyclohexyl-(4-dicyclohexylphosphanylthiophen-3-yl)phosphane

InChI

InChI=1S/C28H46P2S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-31-22-28(27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h21-26H,1-20H2

InChI Key

LOXJRCIDKVLPQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CSC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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